Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring, which is further connected to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-1,2,4-triazole. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The phenyl group and the ester moiety can also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Rufinamide: An antiepileptic drug featuring a triazole ring.
Uniqueness
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the ester functionality differentiates it from other triazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(3-phenyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-10(15)7-14-8-12-11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
IDORUJZTFYLTGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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